2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with a phenethyl group at position 3 and a 4-chlorophenyl-2-oxoethylthio moiety at position 2.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S2/c23-17-8-6-16(7-9-17)19(26)14-29-22-24-18-11-13-28-20(18)21(27)25(22)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGINCQJXUSGJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it may interact with key proteins or enzymes in the mycobacteria, disrupting their normal functions and leading to bacterial death.
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it is able to reach the site of infection in sufficient concentrations to exert its effects.
Result of Action
The result of the compound’s action is the inhibition of mycobacterial growth, leading to a reduction in the number of viable bacteria. This can help to control the spread of the infection and alleviate the symptoms of the disease.
Biological Activity
The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one belongs to the thieno[3,2-d]pyrimidine class of organic molecules. Its complex structure features a thieno ring fused with a pyrimidine core, characterized by various functional groups that contribute to its potential biological activities.
Molecular Characteristics
- Molecular Formula : C22H19ClN2O2S2
- Molecular Weight : 442.98 g/mol
The presence of the 4-chlorophenyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Anticancer Properties : Thienopyrimidine derivatives have shown promise as anticancer agents due to their ability to inhibit various cancer cell lines.
- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial effects against a variety of pathogens.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes.
- Receptor Modulation : It might interact with specific receptors in cells, altering signaling pathways associated with disease progression.
Comparative Analysis with Similar Compounds
A comparative analysis of other thieno[3,2-d]pyrimidine derivatives highlights the diversity within this class and underscores the unique properties of the target compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thienopyrimidine Derivative A | Contains a thieno ring and a pyrimidine core | Anticancer |
| Thienopyrimidine Derivative B | Similar core with different substituents | Antimicrobial |
| Thienopyrimidine Derivative C | Fused ring system with varied side chains | Anti-inflammatory |
Synthesis and Optimization
The synthesis of This compound typically involves several steps that require careful optimization to maximize yield and purity. The general procedure includes:
- Formation of the thieno-pyrimidine core through cyclization reactions.
- Introduction of functional groups , such as the thioether and ketone functionalities.
- Purification and characterization , often using techniques like NMR and mass spectrometry to confirm structure.
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Anticancer Activity Study : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.
- Antimicrobial Efficacy : Research indicated that certain derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Inflammatory Response Modulation : In vivo studies suggested that these compounds could modulate inflammatory responses effectively, indicating potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-chlorophenyl-2-oxoethylthio group enhances lipophilicity compared to methoxy (3a) or hydroxyl (3b) substituents . This may improve blood-brain barrier penetration but reduce aqueous solubility. The morpholino group in the compound from introduces a polar, water-solubilizing moiety, contrasting with the target’s phenethyl and chlorophenyl groups .
Synthetic Accessibility :
- The target compound’s synthesis likely involves thioether formation (similar to ’s methods), but its 4-chlorophenyl ketone group may require additional oxidation steps compared to simpler methyl or methoxy derivatives .
Biological Implications :
- Chlorophenyl substituents (as in the target and ’s compound) are associated with improved receptor binding due to halogen bonding, as seen in dihydropyrimidine-2-thiones () with antihypertensive and antitumor activities .
- Phenethyl groups (target compound) may enhance hydrophobic interactions in enzyme active sites, analogous to 3a’s methyl group but with greater steric bulk .
Comparison with Dihydropyrimidine-2-thiones (Non-Core Analogues)
The dihydropyrimidine-2-thione scaffold in shares functional similarities (e.g., 4-chlorophenyl substitution) but differs in core structure. Key distinctions include:
- Conformational Flexibility: The dihydropyrimidine ring adopts an envelope conformation, enabling variable dihedral angles (89.42° with the phenyl ring) . In contrast, the thienopyrimidinone core is more planar, favoring π-π stacking in biological targets.
- Pharmacological Overlap: Both classes exhibit antibacterial and antitumor activities, but the thienopyrimidinone core’s aromaticity may enhance DNA intercalation or kinase inhibition compared to dihydropyrimidines .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Thermal Stability : Higher melting points in hydroxyl-substituted analogs (3b, 303–304°C) suggest stronger intermolecular hydrogen bonding versus the target’s chlorophenyl group .
- Future Directions: Evaluate the target compound’s pharmacokinetics (e.g., solubility, half-life) relative to morpholino () and dihydropyrimidine () analogs. Screen for kinase inhibition or antimicrobial activity, leveraging known trends in similar compounds .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For example:
- Step 1 : React 2-amino-4,5-dihydrothiophene-3-carboxylate (1.0 equiv) with urea (1.2 equiv) in ethanol under reflux for 8–12 hours.
- Step 2 : Acidic workup (HCl) precipitates the pyrimidinone core, yielding 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one as a white solid (75–82% yield).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the urea’s amine group on the thiophene carboxylate, followed by intramolecular cyclization and dehydration.
Functionalization at the 3-Position: Phenethyl Group Installation
Alkylation via Nucleophilic Displacement
Introducing the phenethyl group at the 3-position requires alkylation of the pyrimidinone’s NH group:
- Reagents : Phenethyl bromide (1.5 equiv), potassium carbonate (2.0 equiv), acetone (solvent).
- Procedure : Stir the pyrimidinone core (1.0 equiv) with phenethyl bromide and K₂CO₃ in acetone at 50°C for 12 hours. Filter and recrystallize from ethanol to obtain 3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (85–90% yield).
Optimization Note : Excess phenethyl bromide and prolonged reaction times (>12 hours) minimize residual starting material.
Thioether Formation at the 2-Position
Nucleophilic Substitution with 2-Bromo-1-(4-chlorophenyl)ethanone
The thioether linkage is installed via reaction of the 2-mercapto intermediate with 2-bromo-1-(4-chlorophenyl)ethanone:
- Intermediate Preparation : Treat the 3-phenethyl-pyrimidinone with Lawesson’s reagent (1.1 equiv) in toluene under reflux to generate the 2-mercapto derivative (90% yield).
- Thioether Formation : React the 2-mercapto compound (1.0 equiv) with 2-bromo-1-(4-chlorophenyl)ethanone (1.2 equiv) and K₂CO₃ (2.0 equiv) in acetone at room temperature for 9 hours. Filter and purify via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the target compound (88–93% yield).
Critical Parameters :
- Solvent Choice : Acetone enhances nucleophilicity of the thiolate ion compared to DMF or THF.
- Stoichiometry : A 1:1.2 ratio of mercapto compound to bromo ketone ensures complete conversion.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Cyclization-Thioetherification
A patent-derived method (CN102115468B) describes a tandem approach using:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time for thioether formation but requires specialized equipment and yields comparable results (89%).
Purification and Characterization
Chromatographic Purification
Q & A
Q. What are the key synthetic pathways and optimized reaction conditions for this compound?
The synthesis involves multi-step protocols starting with functionalization of the thieno[3,2-d]pyrimidin-4(3H)-one core. A typical approach includes:
- Step 1: Condensation of thiophene derivatives with pyrimidine precursors under reflux conditions (e.g., DMF at 80–100°C for 6–12 hours).
- Step 2: Introduction of the 4-chlorophenyl-2-oxoethyl thioether group via nucleophilic substitution, requiring anhydrous solvents (e.g., THF) and catalysts like K₂CO₃.
- Step 3: Phenethyl group incorporation using alkylation or Mitsunobu reactions .
Optimization: Yield improvements (70–85%) are achieved by controlling temperature (±2°C), solvent polarity, and stoichiometric ratios (1:1.2 for thiol:halide). Impurity profiles are monitored via HPLC .
Q. Which spectroscopic techniques are critical for structural elucidation?
- ¹H/¹³C NMR: Assigns aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm). Diastereotopic protons in the dihydrothieno ring confirm stereochemistry .
- IR Spectroscopy: Detects C=O (1680–1720 cm⁻¹) and C-S (650–700 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 483.0921) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend:
- Short-term: Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation of the thioether moiety.
- Long-term: Lyophilized powders in amber vials at –80°C show <5% degradation over 12 months.
Avoid aqueous buffers (pH <5 or >8) due to hydrolytic cleavage of the oxoethyl group .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
Contradictions often arise from:
- Metabolic Instability: Phase I metabolism (e.g., CYP450-mediated oxidation) reduces bioavailability. Use hepatic microsome assays to identify vulnerable sites .
- Plasma Protein Binding: >90% binding (measured via equilibrium dialysis) may limit free drug concentrations. Adjust dosing regimens or modify lipophilic substituents .
Mitigation: Parallel testing in 3D cell cultures and transgenic animal models improves translatability .
Q. What strategies enhance target selectivity and minimize off-target effects?
-
Structure-Activity Relationship (SAR) Studies:
Q. What computational methods predict environmental persistence and degradation pathways?
- QSAR Models: Estimate biodegradation half-life (e.g., EPI Suite predicts t₁/₂ = 45 days in soil).
- Molecular Dynamics Simulations: Map hydrolysis/oxidation sites (e.g., thioether linkage susceptibility).
- Ecotoxicity Screening: Use Daphnia magna assays to assess LC₅₀ and bioaccumulation factors .
Q. How to design chronic toxicity and bioaccumulation studies?
- In Vivo Models: Zebrafish (OECD TG 203) for developmental toxicity; rodent bioassays (6–12 months) with histopathology endpoints.
- Analytical Methods: LC-MS/MS quantifies tissue residues (LOD: 0.1 ng/g).
- Environmental Sampling: Monitor hydrolysis byproducts (e.g., 4-chlorophenylacetic acid) in water/sediment .
Data Contradiction Analysis
Example: Variability in IC₅₀ values across kinase inhibition assays may stem from:
- Assay Conditions: ATP concentration differences (1 mM vs. 10 µM) alter competitive binding.
- Enzyme Isoforms: Selectivity for JAK2 over JAK3 requires isoform-specific profiling .
Resolution: Standardize protocols (e.g., Eurofins Panlabs panel) and validate with orthogonal methods (SPR, ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
